

# Application Notes and Protocols: Structure Elucidation of Chisocheton Compound F via NMR Spectroscopy

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Compound of Interest		
Compound Name:	Chisocheton compound F	
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These application notes provide a detailed overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of **Chisocheton compound F**, a natural product isolated from Chisocheton paniculatus. The protocols outlined below are based on established methodologies for the characterization of complex organic molecules.

**Chisocheton compound F** is a tetranortriterpenoid, a class of compounds known for their diverse biological activities, including antifeedant properties. The precise determination of its chemical structure is crucial for understanding its bioactivity and for potential applications in drug discovery and development. High-field NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides the necessary data to unambiguously assign the constitution and relative stereochemistry of this complex molecule.

#### **Quantitative NMR Data Summary**

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data for **Chisocheton compound F**, critical for its structural assignment. Data is referenced to TMS (Tetramethylsilane) at 0.00 ppm for <sup>1</sup>H and the solvent signal for <sup>13</sup>C.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Chisocheton Compound F** (500 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.85	d	10.0
H-2	6.80	d	10.0
H-3	-	-	-
H-5	2.85	S	
Η-6α	2.20	m	_
Н-6β	2.50	m	
H-7	5.40	S	
H-9	2.65	S	_
Η-11α	1.85	m	_
Η-11β	2.15	m	_
Η-12α	1.60	m	_
Η-12β	1.90	m	_
H-14	-	-	-
H-15	5.95	S	
H-17	5.50	S	_
H-18 (Me)	1.15	S	_
H-19 (Me)	1.20	S	_
H-21	7.40	t	1.5
H-22	6.35	d	1.5
H-23	7.30	d	1.5
H-28 (Me)	1.05	s	
H-29 (Me)	1.10	s	_
H-30 (Me)	1.25	S	_
			_



# Methodological & Application

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Table 2: <sup>13</sup>C NMR Spectroscopic Data for Chisocheton Compound F (125 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ ppm)	Carbon Type
C-1	125.0	СН
C-2	158.0	СН
C-3	205.0	С
C-4	44.0	С
C-5	51.0	СН
C-6	23.0	CH <sub>2</sub>
C-7	78.0	СН
C-8	46.0	С
C-9	49.0	СН
C-10	41.0	С
C-11	17.0	CH <sub>2</sub>
C-12	30.0	CH <sub>2</sub>
C-13	48.0	С
C-14	165.0	С
C-15	118.0	СН
C-16	168.0	С
C-17	78.0	СН
C-18	21.0	CH₃
C-19	19.0	CH₃
C-20	120.0	С
C-21	143.0	СН
C-22	110.0	СН
C-23	141.0	СН



C-28	27.0	СН₃
C-29	22.0	CH₃
C-30	28.0	CH₃
OAc (C=O)	170.0	С
OAc (CH₃)	21.5	CH <sub>3</sub>

# **Experimental Protocols**

Detailed methodologies for the key NMR experiments required for the structure elucidation of **Chisocheton compound F** are provided below.

#### **Sample Preparation**

- Compound Isolation: Chisocheton compound F is isolated from the crude extract of
  Chisocheton paniculatus using a combination of chromatographic techniques, such as
  column chromatography over silica gel followed by preparative High-Performance Liquid
  Chromatography (HPLC).
- Sample for NMR:
  - Weigh approximately 5-10 mg of purified Chisocheton compound F.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.

#### **NMR Data Acquisition**

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

- ¹H NMR Spectroscopy:
  - Pulse Program: Standard single-pulse experiment (zg30).



• Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

<sup>13</sup>C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

Spectral Width: 220-250 ppm.

Acquisition Time: 1-1.5 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, to achieve adequate signal-to-noise ratio.

Temperature: 298 K.

2D COSY (Correlation Spectroscopy):

Pulse Program: Standard COSY90 or COSY45 sequence.

Spectral Width: 12-16 ppm in both dimensions.

Number of Increments: 256-512 in the F1 dimension.

Number of Scans per Increment: 8-16.

 Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.

2D HSQC (Heteronuclear Single Quantum Coherence):

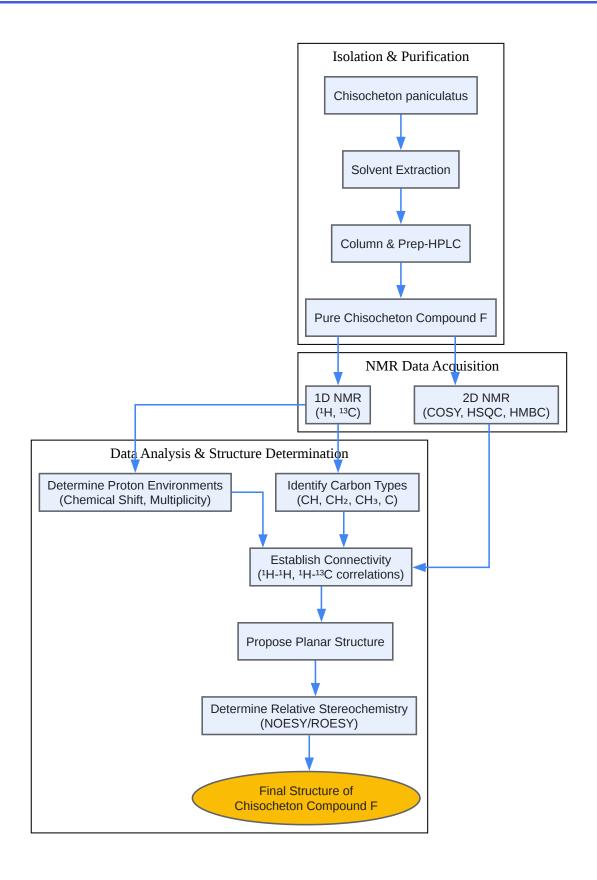


- Pulse Program: Standard HSQC sequence with gradient selection.
- F2 (¹H) Spectral Width: 12-16 ppm.
- F1 (13C) Spectral Width: 180-200 ppm.
- Number of Increments: 256-512 in the F1 dimension.
- Number of Scans per Increment: 16-32.
- Purpose: To identify direct one-bond correlations between protons and their attached carbons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
  - Pulse Program: Standard HMBC sequence with gradient selection.
  - F2 (¹H) Spectral Width: 12-16 ppm.
  - F1 (¹³C) Spectral Width: 220-250 ppm.
  - Number of Increments: 512-1024 in the F1 dimension.
  - Number of Scans per Increment: 32-64.
  - HMBC Delay: Optimized for a long-range coupling constant of 8 Hz.
  - Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

### **Visualization of Experimental Workflow**

The following diagram illustrates the logical workflow for the structure elucidation of **Chisocheton compound F** using NMR spectroscopy.





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NMR Structure Elucidation Workflow



This comprehensive approach, combining various NMR techniques, allows for the complete and unambiguous structure determination of complex natural products like **Chisocheton compound F**, paving the way for further biological evaluation and potential therapeutic applications.

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